propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate
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Overview
Description
Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is a synthetic organic compound with a molecular formula of C21H20F2N4O4 . This compound is characterized by the presence of a difluoromethoxyphenyl group, a triazole ring, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate typically involves multiple stepsThe final step involves the esterification of the benzoate group with propanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring and the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethoxyphenyl group and the triazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-[({1-[4-(methoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate
- Propyl 4-[({1-[4-(fluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate
- Propyl 4-[({1-[4-(chloromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate
Uniqueness
Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is unique due to the presence of the difluoromethoxy group, which enhances its chemical stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H20F2N4O4 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
propyl 4-[[1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H20F2N4O4/c1-3-12-30-20(29)14-4-6-15(7-5-14)25-19(28)18-24-13(2)27(26-18)16-8-10-17(11-9-16)31-21(22)23/h4-11,21H,3,12H2,1-2H3,(H,25,28) |
InChI Key |
QFYJWMPVHVAGSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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